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Dichlorobis(tributylphosphine)nickel(II)

Cat. No.: B095058
CAS No.: 15274-43-8
M. Wt: 536.2 g/mol
InChI Key: KPFOFXWYYUNJOZ-UHFFFAOYSA-N
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Description

Overview of Nickel(II) Phosphine (B1218219) Complexes in Catalysis and Coordination Chemistry

Nickel(II) phosphine complexes are a cornerstone of modern catalysis, offering a cost-effective and highly reactive alternative to their palladium counterparts. The versatility of these complexes arises from the tunable nature of the phosphine ligands. By altering the substituents on the phosphorus atom, chemists can meticulously control the steric and electronic environment around the nickel center, thereby influencing the catalytic activity, selectivity, and stability of the complex.

The electronic properties of phosphine ligands, specifically their ability to act as both σ-donors and π-acceptors, are crucial to their function. The σ-donation from the phosphorus lone pair to the metal center is a primary feature, while the π-acceptor character, arising from the interaction of the metal d-orbitals with the P-C σ* orbitals, can modulate the electron density at the nickel center. This balance of electronic effects is key to facilitating critical steps in catalytic cycles, such as oxidative addition and reductive elimination.

Steric bulk is another critical parameter of phosphine ligands. Larger, bulkier phosphines can promote the formation of coordinatively unsaturated species, which are often the active catalytic intermediates. Furthermore, the steric environment can influence the regioselectivity and stereoselectivity of a reaction. In the case of dichlorobis(tributylphosphine)nickel(II), the four butyl groups on each phosphorus atom create a unique steric profile that impacts its catalytic applications.

Historical Context and Evolution of Research on Dichlorobis(tributylphosphine)nickel(II)

The development of nickel catalysts has a rich history, dating back to the late 19th and early 20th centuries with the work of pioneers like Paul Sabatier on hydrogenation reactions. The discovery of the Mond process for nickel purification, which utilized the formation and decomposition of nickel carbonyl, further highlighted the unique reactivity of nickel. researchgate.net

While the synthesis of the triphenylphosphine (B44618) analogue, dichlorobis(triphenylphosphine)nickel(II), was described by Walter Reppe and it gained popularity in alkyne trimerisations, the specific historical details surrounding the first synthesis and characterization of dichlorobis(tributylphosphine)nickel(II) are less extensively documented in readily available literature. wikipedia.org The synthesis of various dichlorophosphinenickel(II) compounds generally involves the reaction of a hydrated nickel(II) salt, such as nickel(II) chloride hexahydrate, with the corresponding phosphine ligand in an appropriate solvent. researchgate.net

The evolution of research on nickel-phosphine complexes has been driven by the pursuit of more efficient and selective catalysts for organic synthesis. The realization that the nature of the phosphine ligand profoundly impacts the catalytic outcome has led to the exploration of a wide array of phosphines with varying electronic and steric properties. The investigation into complexes like dichlorobis(tributylphosphine)nickel(II) reflects a move towards understanding how alkylphosphine ligands, in contrast to the more traditionally studied arylphosphines, influence the catalytic capabilities of nickel(II).

Scope and Significance of Current Academic Investigations

Current academic investigations into dichlorobis(tributylphosphine)nickel(II) and related nickel phosphine complexes are largely focused on expanding their catalytic applications and gaining a deeper mechanistic understanding of their reactivity. The compound is commercially available and is recognized as a catalyst for several important organic transformations. sigmaaldrich.com

Key areas of current research interest include:

Wenkert Arylations: This complex is known to catalyze the arylation of various substrates. sigmaaldrich.com The Wenkert reaction is a valuable tool for the formation of carbon-carbon bonds, and the use of a nickel catalyst like dichlorobis(tributylphosphine)nickel(II) offers a more economical alternative to palladium-based systems.

Regioselective [2+2+2] Cycloadditions: Dichlorobis(tributylphosphine)nickel(II) is employed as a catalyst in the regioselective [2+2+2] cycloaddition of alkynes. sigmaaldrich.com This type of reaction is a powerful method for the construction of complex cyclic and polycyclic systems from simple unsaturated precursors.

Polymerization Reactions: The complex has also been noted for its catalytic role in polymerization reactions. sigmaaldrich.com

The significance of these investigations lies in the development of more sustainable and efficient synthetic methodologies. By leveraging the unique reactivity of dichlorobis(tributylphosphine)nickel(II), researchers aim to access valuable chemical structures with greater atom economy and reduced reliance on precious metal catalysts. Further studies into its reaction mechanisms and the influence of the tributylphosphine (B147548) ligands are crucial for the rational design of next-generation nickel catalysts with enhanced performance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H56Cl2NiP2+2 B095058 Dichlorobis(tributylphosphine)nickel(II) CAS No. 15274-43-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15274-43-8

Molecular Formula

C24H56Cl2NiP2+2

Molecular Weight

536.2 g/mol

IUPAC Name

dichloronickel;tributylphosphanium

InChI

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2

InChI Key

KPFOFXWYYUNJOZ-UHFFFAOYSA-N

SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl

Canonical SMILES

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Synthesis and Preparative Methodologies of Dichlorobis Tributylphosphine Nickel Ii

Standard Synthetic Protocols for the Preparation of Dichlorobis(tributylphosphine)nickel(II)

The most common and straightforward method for synthesizing dichlorobis(tributylphosphine)nickel(II) involves the direct reaction of a nickel(II) chloride salt with tributylphosphine (B147548).

Reaction Conditions and Precursor Selection

The synthesis of dichlorobis(tributylphosphine)nickel(II) is typically achieved by reacting a nickel(II) chloride precursor with two equivalents of tributylphosphine. While anhydrous nickel(II) chloride can be used, the more readily available hydrated form, nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is also a common starting material. ed.gov

The reaction is generally carried out in an organic solvent. A variety of solvents can be employed, with alcohols such as ethanol (B145695) or isopropanol (B130326) being frequently reported for analogous phosphine (B1218219) complexes. wikipedia.orgsciencemadness.org The choice of solvent is crucial as it must dissolve the reactants to facilitate the reaction. For instance, in the synthesis of the related dichlorobis(triphenylphosphine)nickel(II), procedures often involve dissolving the nickel chloride in one solvent and the phosphine ligand in another before mixing. sciencemadness.org

The reaction stoichiometry is a critical parameter, with a 1:2 molar ratio of nickel(II) chloride to tributylphosphine being essential for the formation of the desired product.

A general representation of the reaction is as follows:

NiCl₂ + 2 P(n-Bu)₃ → NiCl₂(P(n-Bu)₃)₂

When using the hydrated form of nickel chloride, the water of hydration is displaced by the phosphine ligands.

NiCl₂·6H₂O + 2 P(n-Bu)₃ → NiCl₂(P(n-Bu)₃)₂ + 6 H₂O ed.gov

The resulting product, dichlorobis(tributylphosphine)nickel(II), is a red solid with a reported melting point of 48-49 °C. researchgate.net

Considerations for Optimized Yield and Purity

The presence of water can impact the yield and purity of the final product. For the synthesis of related phosphine-nickel complexes, it has been demonstrated that the use of a dehydrating agent can significantly improve the isolated yield. ed.gov One effective strategy is the addition of a small excess of triethyl orthoformate to the reaction mixture when using hydrated nickel chloride. This in situ dehydration method has been shown to increase the yield of dichlorobis(triphenylphosphine)nickel(II) from under 50% to over 85%. ed.gov A similar approach could likely be applied to the synthesis of the tributylphosphine analogue to enhance the yield.

Another consideration for optimizing purity is the careful control of reaction temperature and the subsequent isolation and purification steps. Recrystallization from an appropriate solvent system is a common method to obtain a product of high purity. The choice of solvent for recrystallization will depend on the solubility characteristics of dichlorobis(tributylphosphine)nickel(II).

ParameterConsideration for Optimization
Nickel Precursor Use of anhydrous NiCl₂ or in situ dehydration of NiCl₂·6H₂O.
Solvent Selection of a solvent that ensures solubility of both reactants.
Stoichiometry Strict adherence to a 1:2 molar ratio of NiCl₂ to P(n-Bu)₃.
Water Removal Application of a dehydrating agent like triethyl orthoformate.
Purification Recrystallization from a suitable solvent to remove impurities.

Alternative Synthetic Routes and Their Comparative Advantages

While the direct reaction of a nickel salt with the phosphine ligand is the standard approach, other synthetic strategies can be envisaged, particularly those starting from different nickel precursors. For instance, methods for synthesizing other nickel-phosphine complexes have utilized nickel(0) precursors like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(COD)₂). researchgate.net An alternative route to dichlorobis(tributylphosphine)nickel(II) could potentially involve the reaction of Ni(COD)₂ with tributylphosphine in the presence of a chlorine source.

Another potential alternative involves ligand exchange reactions. If a different dichlorobis(phosphine)nickel(II) complex is readily available, it might be possible to displace the existing phosphine ligand with tributylphosphine, especially if tributylphosphine is a stronger or more sterically demanding ligand. However, the direct synthesis from nickel(II) chloride remains the most straightforward and economically viable method for laboratory-scale preparations.

Green Chemistry Approaches in the Synthesis of Dichlorobis(tributylphosphine)nickel(II)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing dichlorobis(tributylphosphine)nickel(II), several aspects can be considered to make the process more environmentally benign.

One key area is the choice of solvent. Traditional organic solvents often have environmental and health concerns. The exploration of greener solvent alternatives, such as bio-based solvents or even solvent-free reaction conditions, would represent a significant advancement. While specific research on green solvents for the synthesis of dichlorobis(tributylphosphine)nickel(II) is not widely reported, the broader field of green chemistry offers potential avenues for investigation.

Another principle of green chemistry is atom economy, which is maximized in the standard synthesis as it is an addition reaction. However, minimizing waste from side reactions and purification steps is also crucial. The use of catalytic methods for synthesis, where possible, would be a highly desirable green approach, although for the preparation of this specific stable complex, a stoichiometric reaction is standard.

Furthermore, developing energy-efficient synthetic methods, for example, by utilizing microwave irradiation to reduce reaction times and energy consumption, is a key aspect of green chemistry. While established for many organic reactions, its application to the synthesis of inorganic complexes like dichlorobis(tributylphosphine)nickel(II) is an area ripe for further research.

Structural Elucidation and Stereochemical Properties of Dichlorobis Tributylphosphine Nickel Ii

Characterization of Coordination Geometry in Dichlorobis(tributylphosphine)nickel(II)

For four-coordinate nickel(II) complexes of the type NiL₂X₂, where L is a neutral ligand and X is an anionic ligand, two principal coordination geometries are possible: tetrahedral and square planar. The choice between these geometries is not arbitrary and is governed by the specific properties of the ligands attached to the nickel center. In the case of dichlorobis(triphenylphosphine)nickel(II), a closely related compound, both tetrahedral and square planar isomers are known to exist and can coexist in solution. wikipedia.org The tetrahedral form is typically blue and paramagnetic, while the square planar isomer is red and diamagnetic. wikipedia.org

The d⁸ electron configuration of the Ni(II) ion is central to understanding the potential for either tetrahedral or square planar geometry.

Tetrahedral Configuration: In a tetrahedral field, the d-orbitals split into two sets: a lower energy e set (dₓ²₋ᵧ², d₂²) and a higher energy t₂ set (dₓᵧ, dₓ₂, dᵧ₂). For a d⁸ ion like Ni(II), the electron configuration would be (e)⁴(t₂)⁴, resulting in two unpaired electrons. This configuration gives rise to paramagnetism and is generally favored by ligands that are sterically bulky and/or weak-field ligands. wikipedia.org

Square Planar Configuration: In a square planar field, the d-orbital splitting is more complex, leading to four distinct energy levels. For a d⁸ ion, the eight electrons can fill the four lower-energy orbitals, resulting in a diamagnetic complex with no unpaired electrons. This geometry is typically favored by strong-field ligands that can induce the necessary large energy splitting to overcome the electron-pairing energy. wikipedia.org

The definitive geometry of dichlorobis(tributylphosphine)nickel(II) is determined by a balance of electronic and steric effects.

Ligand Field Effects: The spectrochemical series classifies ligands based on their ability to split the d-orbitals. Chloride (Cl⁻) is considered a weak-field ligand, which on its own would favor a tetrahedral geometry. Tertiary phosphines, such as tributylphosphine (B147548) (PBu₃), are considered relatively strong-field ligands, which would favor a square planar geometry. wikipedia.org The presence of both weak- and strong-field ligands makes the complex borderline between the two geometries from a purely electronic standpoint. wikipedia.org

Steric Parameters: Steric hindrance between ligands is a critical factor. Large, bulky ligands increase repulsive interactions, which are minimized in a tetrahedral arrangement (bond angles ~109.5°) compared to a square planar one (bond angles 90°). The tributylphosphine ligand is sterically demanding, with a Tolman cone angle of 136°. wikipedia.org This significant bulk creates substantial steric pressure that strongly favors the less crowded tetrahedral geometry to accommodate the large tributylphosphine groups. wikipedia.org Therefore, the steric hindrance of the two PBu₃ ligands is the dominant factor, pushing the equilibrium decisively towards a tetrahedral configuration for dichlorobis(tributylphosphine)nickel(II) in most conditions.

Advanced Structural Characterization Techniques

The analysis of the tetrahedral isomer of dichlorobis(triphenylphosphine)nickel(II) provides key structural parameters. The geometry is distorted from a perfect tetrahedron, primarily due to the steric repulsion between the different types of ligands. researchgate.net The Ni-P bond distances are typically longer than the Ni-Cl distances. A significant feature is the widening of the Cl-Ni-Cl angle to a value much larger than the ideal tetrahedral angle of 109.5°, a distortion attributed to the repulsive forces between the chloride ligands. researchgate.net

Table 1: Selected Bond Lengths and Angles for Tetrahedral [NiCl₂(PPh₃)₂] (Analogue Compound)

Parameter Value
Bond Lengths (Å)
Ni-P 2.3180 (2)
Ni-Cl 2.2075 (2)
**Bond Angles (°) **
Cl-Ni-Cl 127.95 (1)

Data obtained from the single-crystal X-ray diffraction study of the analogous compound, dichlorobis(triphenylphosphine)nickel(II). Source: researchgate.net

In the solid state, the individual molecules of a compound arrange themselves into a repeating three-dimensional lattice known as a crystal. The way these molecules pack is determined by weak intermolecular forces. For a non-polar molecule like dichlorobis(tributylphosphine)nickel(II), the packing would be primarily governed by van der Waals interactions between the butyl chains of the phosphine (B1218219) ligands and the chloride atoms on adjacent molecules. There are no functional groups capable of forming strong hydrogen bonds. The crystal packing of the analogous triphenylphosphine (B44618) complex shows a structure stabilized by a network of weak interactions, with no evidence of significant chemical bonding between the discrete molecular units. researchgate.net

Solution-Phase Structural Probes

The nature of dichlorobis(tributylphosphine)nickel(II) in solution is not static, with evidence pointing towards an equilibrium between different geometric isomers. Spectroscopic methods serve as powerful tools to probe this equilibrium and to provide a detailed picture of the compound's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a highly sensitive probe for the coordination environment of the phosphine ligands in dichlorobis(tributylphosphine)nickel(II). The chemical shift of the phosphorus-31 nucleus is exquisitely responsive to changes in the geometry and electronic nature of the nickel center.

In solution, dichlorobis(tributylphosphine)nickel(II) can exist as a mixture of square planar and tetrahedral isomers. The square planar isomer is diamagnetic, while the tetrahedral form is paramagnetic due to the presence of two unpaired electrons on the nickel(II) center. This equilibrium is highly dependent on the nature of the solvent.

A seminal study by Grim and colleagues systematically investigated the ³¹P NMR chemical shifts of dichlorobis(tributylphosphine)nickel(II) in a variety of solvents with differing coordinating abilities and dielectric constants. In non-coordinating solvents, a significant downfield shift is observed, which is indicative of the presence of the paramagnetic tetrahedral isomer. The contact interaction with the unpaired electrons on the nickel atom leads to a large change in the effective magnetic field experienced by the phosphorus nuclei.

Conversely, in coordinating solvents, the equilibrium can be shifted towards the diamagnetic, four-coordinate square planar species, or even five- or six-coordinate species through solvent coordination. This results in a ³¹P NMR signal that is shifted upfield compared to the signals in non-coordinating solvents.

The following table summarizes the observed ³¹P NMR chemical shifts for dichlorobis(tributylphosphine)nickel(II) in various solvents, illustrating the profound effect of the solvent on the isomeric equilibrium.

SolventChemical Shift (ppm vs. 85% H₃PO₄)
Dichloromethane-49.8
Dibromomethane-46.2
Chloroform-39.2
Toluene-28.7
Benzene (B151609)-27.8
Carbon Disulfide-27.2
Tetrahydrofuran (B95107) (THF)-15.7

This table is based on data from S. O. Grim, et al. (1970) and represents the significant solvent-dependent shifts indicative of the diamagnetic-paramagnetic equilibrium.

The dynamics of the interconversion between the square planar and tetrahedral isomers can also be studied using variable-temperature NMR experiments. Changes in the line shape and chemical shift of the ³¹P NMR signal as a function of temperature can provide kinetic and thermodynamic parameters for the isomeric exchange process.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. For dichlorobis(tributylphosphine)nickel(II), the most informative regions of the vibrational spectrum are the low-frequency modes corresponding to the stretching vibrations of the nickel-chlorine (Ni-Cl) and nickel-phosphorus (Ni-P) bonds.

The positions of these stretching frequencies are sensitive to the coordination geometry of the nickel center. In general, for a trans-square planar geometry (D₂h symmetry), one would expect to observe one IR-active and one Raman-active Ni-Cl stretching mode, and similarly for the Ni-P stretches. For a tetrahedral geometry (C₂v symmetry), two IR-active and two Raman-active modes would be expected for both Ni-Cl and Ni-P stretching.

The following table provides a general range for these characteristic vibrations based on studies of similar complexes.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Activity (for trans-square planar)
ν(Ni-Cl)350 - 400IR and Raman
ν(Ni-P)200 - 300IR and Raman

This table provides generalized frequency ranges and is intended to be illustrative of the expected vibrational characteristics.

Detailed analysis of the far-IR and Raman spectra can thus be used to distinguish between the possible isomers of dichlorobis(tributylphosphine)nickel(II) in the solid state and can provide information about the strength of the metal-ligand bonds.

Mass Spectrometry for Molecular Integrity and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation pattern. For dichlorobis(tributylphosphine)nickel(II), mass spectrometry can verify the molecular integrity of the complex and shed light on the lability of the phosphine and chloride ligands.

Under typical electron ionization (EI) conditions, organometallic complexes often undergo fragmentation. The fragmentation pattern of dichlorobis(tributylphosphine)nickel(II) would be expected to show a molecular ion peak [Ni(P(C₄H₉)₃)₂Cl₂]⁺, followed by a series of fragment ions resulting from the successive loss of the tributylphosphine and chloride ligands.

A plausible fragmentation pathway would involve the initial loss of a tributylphosphine ligand to form the [Ni(P(C₄H₉)₃)Cl₂]⁺ ion, followed by the loss of a second phosphine ligand to give [NiCl₂]⁺. Alternatively, the loss of a chloride ligand from the molecular ion or subsequent fragment ions is also a likely process.

The following table outlines the expected major ions in the mass spectrum of dichlorobis(tributylphosphine)nickel(II).

Ionm/z (for ⁵⁸Ni, ³⁵Cl)Description
[Ni(P(C₄H₉)₃)₂Cl₂]⁺533Molecular Ion
[Ni(P(C₄H₉)₃)Cl₂]⁺331Loss of one tributylphosphine ligand
[Ni(P(C₄H₉)₃)₂Cl]⁺498Loss of one chloride ligand
[Ni(P(C₄H₉)₃)Cl]⁺296Loss of one tributylphosphine and one chloride ligand
[NiCl₂]⁺128Loss of both tributylphosphine ligands
[P(C₄H₉)₃]⁺202Tributylphosphine ligand

This table presents a theoretical fragmentation pattern. The observed spectrum would show a complex isotopic pattern due to the presence of multiple isotopes of nickel and chlorine.

The relative intensities of these fragment ions can provide information about the relative bond strengths within the complex. For instance, a high abundance of the [Ni(P(C₄H₉)₃)Cl₂]⁺ ion would suggest that the Ni-P bond is more labile than the Ni-Cl bond under the conditions of the mass spectrometry experiment.

Coordination Chemistry and Electronic Structure of Dichlorobis Tributylphosphine Nickel Ii

Ligand Properties of Tributylphosphine (B147548) in Nickel(II) Coordination

The coordination behavior of dichlorobis(tributylphosphine)nickel(II) is fundamentally governed by the intrinsic properties of the tributylphosphine (PBu₃) ligands attached to the nickel center.

Electronic Donor/Acceptor Characteristics

Tributylphosphine is a classic example of an electron-rich ligand. As a trialkylphosphine, it functions primarily as a strong σ-donor, meaning it readily donates its lone pair of electrons to the nickel(II) center, forming a stable coordinate bond. tcichemicals.com This high electron density on the phosphorus atom increases the reactivity of the metal center for processes like oxidative addition. tcichemicals.com While phosphines are known to have π-acceptor capabilities (accepting electron density from the metal's d-orbitals into the phosphorus-carbon σ* antibonding orbitals), this effect is less pronounced in trialkylphosphines compared to triarylphosphines. Theoretical studies on model nickel-phosphine systems confirm that back-donation from nickel to the phosphine (B1218219) ligand is a key feature of the electronic structure, complementing the primary ligand-to-metal σ-donation. nih.govresearchgate.net

Steric Demands and Their Impact on Metal Coordination

The steric profile of a phosphine ligand is a critical determinant of the geometry and stability of its metal complexes. The bulkiness of tributylphosphine, characterized by its cone angle (θ), significantly influences the coordination sphere of the nickel atom. tcichemicals.com The steric hindrance created by the three butyl chains affects not only the arrangement of the ligands around the metal but also the accessibility of the nickel center to incoming substrates in catalytic applications.

Given the smaller atomic radius of nickel compared to heavier elements like palladium, steric crowding can be more pronounced. ucla.edu Ligands with substantial steric bulk can prevent the coordination of multiple ligand equivalents and discourage reaction pathways that lead to catalyst deactivation. ucla.edu The balance between the electronic donating power and the steric bulk of tributylphosphine is therefore crucial in defining the reactivity of the [NiCl₂(PBu₃)₂] complex.

Comparative Analysis with Other Phosphine Ligands in Nickel(II) Complexes

The properties of dichlorobis(tributylphosphine)nickel(II) are best understood when compared with complexes containing other common phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃). These ligands present a spectrum of electronic and steric properties.

Tributylphosphine is a stronger electron donor than triphenylphosphine but is sterically less demanding than tricyclohexylphosphine. This intermediate profile makes it suitable for a range of applications. While triarylphosphines like PPh₃ are weaker donors due to the electron-withdrawing nature of the phenyl groups, they are capable of greater π-acceptance. In contrast, trialkylphosphines like PBu₃ and PCy₃ are potent σ-donors with minimal π-acidity. tcichemicals.com

Below is a comparative table of common phosphine ligands:

LigandTypeTolman Cone Angle (θ)Electronic Character
Tributylphosphine (PBu₃) Trialkyl132°Strong σ-donor
Triphenylphosphine (PPh₃) Triaryl145°Moderate σ-donor, π-acceptor
Tricyclohexylphosphine (PCy₃) Trialkyl170°Very strong σ-donor
Triethylphosphine (PEt₃) Trialkyl132°Strong σ-donor

Data compiled from various sources on ligand properties.

Isomerism and Configurational Equilibria in Solution

Four-coordinate Ni(II) complexes, such as dichlorobis(tributylphosphine)nickel(II), are well-known to exhibit isomerism in solution, primarily involving an equilibrium between square planar and tetrahedral geometries. wikipedia.org

Temperature- and Concentration-Dependent Structural Interconversions

In solution, dichlorobis(tributylphosphine)nickel(II) likely exists as an equilibrium mixture of a diamagnetic, square planar isomer and a paramagnetic, tetrahedral isomer. This behavior is well-documented for the analogous triphenylphosphine complex, NiCl₂(PPh₃)₂, which interconverts between a red, square planar form and a blue, tetrahedral form. wikipedia.orgdbpedia.org The position of this equilibrium is sensitive to several factors:

Temperature: Higher temperatures generally favor the tetrahedral geometry due to entropic considerations.

Solvent: The choice of solvent plays a critical role. For the PPh₃ analogue, crystallization from chlorinated solvents yields the square planar isomer, suggesting that specific solvent interactions can stabilize one form over the other. stackexchange.com

Steric Hindrance: Larger, bulkier ligands favor the less crowded tetrahedral arrangement to minimize steric repulsion. wikipedia.org

Given the steric bulk of tributylphosphine, a significant population of the tetrahedral isomer in solution is expected, particularly in non-polar solvents and at elevated temperatures.

Solvolysis and Ligand Exchange Phenomena

The nickel-phosphine bond in [NiCl₂(PBu₃)₂] can be labile, allowing for dynamic ligand exchange with other species in the solution. This phenomenon is a cornerstone of its catalytic activity, as the dissociation of a phosphine ligand can open a coordination site for a substrate to bind to the nickel center. nih.gov

Studies on related nickel-catalyzed reactions have revealed complex sequences of ligand exchange events that are crucial for generating the active catalytic species. nih.gov The coordination of solvent molecules (solvolysis) can also occur, potentially influencing the isomeric equilibrium and the reactivity of the complex. The ability of the tributylphosphine ligands to dissociate and re-associate allows the complex to adapt to the electronic and steric requirements of different stages in a catalytic cycle, highlighting the dynamic nature of the system in solution. nih.gov

Electronic Structure and Spectroscopic Signatures of Dichlorobis(tributylphosphine)nickel(II)

The electronic structure of dichlorobis(tributylphosphine)nickel(II), [NiCl₂(P(n-Bu)₃)₂], is critically dependent on its molecular geometry. As a nickel(II) complex with a d⁸ electron configuration, it resides at a sensitive energetic junction between two common coordination geometries: tetrahedral and square planar. This balance is dictated by the interplay of electronic effects from the strong-field tributylphosphine (PBu₃) ligands and weak-field chloride (Cl⁻) ligands, as well as the significant steric bulk of the tributyl groups. wikipedia.orgstackexchange.com This duality governs the compound's magnetic properties and spectroscopic signatures.

In solution, an equilibrium often exists between a blue, paramagnetic tetrahedral form and a red, diamagnetic square planar form. wikipedia.orgstackexchange.com The sterically demanding nature of the tributylphosphine ligands generally favors the less crowded tetrahedral geometry. wikipedia.org

UV-Visible Spectroscopy for d-d Transitions and Charge Transfer Bands

The UV-Visible absorption spectrum of dichlorobis(tributylphosphine)nickel(II) is highly indicative of its predominant geometric isomer in a given state (solid or solution) and solvent. The spectra are characterized by low-intensity d-d transitions in the visible region and high-intensity charge transfer bands, typically in the ultraviolet region.

d-d Transitions: These transitions involve the excitation of electrons between the d-orbitals of the nickel(II) ion, which are split in energy by the ligand field. According to selection rules, d-d transitions are Laporte-forbidden, resulting in characteristically weak absorption bands (low molar extinction coefficients, ε).

Tetrahedral Isomer (Paramagnetic, Blue): A tetrahedral ligand field splits the d-orbitals into a lower energy e set and a higher energy t₂ set. For a d⁸ configuration, three spin-allowed transitions are theoretically possible from the ³T₁(F) ground state to the ³T₂(F), ³A₂(F), and ³T₁(P) excited states. The most characteristic and lowest energy transition, ³T₁(F) → ³T₁(P), typically appears as a strong absorption in the visible region, giving rise to the blue or green color of the complex. Another band, corresponding to the ³T₁(F) → ³A₂(F) transition, is often observed in the near-infrared region.

Square Planar Isomer (Diamagnetic, Red): In a square planar geometry, the d-orbital splitting is more complex. The ground state for a low-spin d⁸ ion is ¹A₁g. Spin-allowed d-d transitions to excited singlet states (¹A₂g, ¹B₁g, ¹E₉) are expected. A characteristic broad, and often asymmetric, band is typically observed in the 450–600 nm range, which is responsible for the red, brown, or yellow color of the complex. For the analogous [NiCl₂(PPh₃)₂] complex, this transition is reported around 500 nm for the red, square planar form, while the blue, tetrahedral form shows a transition at 650 nm.

Charge Transfer (CT) Bands: These transitions involve the movement of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT).

LMCT: In [NiCl₂(PBu₃)₂], LMCT transitions are expected from the filled p-orbitals of the chloride ligands and the σ-orbitals of the phosphine ligands to the empty dₓ²-y² orbital of the nickel(II) center. These transitions are selection-rule allowed and therefore have very high intensities (large ε values), typically appearing in the UV region of the spectrum.

The expected spectroscopic data based on the isomeric form are summarized in the table below.

IsomerGeometryMagnetic PropertyTypical d-d Transition RegionColor
ASquare PlanarDiamagnetic~450-600 nmRed/Brown
BTetrahedralParamagnetic~600-700 nm (and NIR)Blue/Green

Note: The specific λₘₐₓ values for dichlorobis(tributylphosphine)nickel(II) are not widely reported and are inferred from the well-documented behavior of analogous Ni(II) phosphine halide complexes.

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic State Analysis

MCD spectroscopy can distinguish between paramagnetic and diamagnetic species through the temperature dependence of the signal.

Paramagnetic Tetrahedral Isomer: This isomer, having a ground state with unpaired electrons (S=1), would exhibit MCD signals whose intensity is inversely proportional to temperature (temperature-dependent). These signals, known as "C-terms," arise from the Zeeman splitting of the ground state and are often the most intense features in an MCD spectrum, allowing for clear identification of paramagnetic species.

Diamagnetic Square Planar Isomer: This isomer has a diamagnetic ground state (S=0) with no unpaired electrons. It would only show temperature-independent "B-term" signals, which arise from the magnetic field-induced mixing of electronic states. These signals are typically much weaker than C-terms.

Therefore, MCD spectroscopy could be used to definitively identify the dominant species in solution under various conditions of temperature and solvent. The presence of strong, temperature-dependent C-terms would confirm the tetrahedral isomer, while only weak, temperature-independent B-terms would indicate the square planar form.

Theoretical Approaches to Electronic Structure (e.g., Ligand Field Theory)

Ligand Field Theory (LFT) provides a robust framework for describing the electronic structure of dichlorobis(tributylphosphine)nickel(II) by considering the energetic effects of the ligands on the d-orbitals of the Ni(II) center. researchgate.net The d⁸ configuration of Ni(II) is particularly sensitive to the geometry of the ligand field.

Tetrahedral Field (Td): In a tetrahedral geometry, the d-orbitals split into two sets: a lower-energy, doubly degenerate e set (d₂², dₓ²-y²) and a higher-energy, triply degenerate t₂ set (dxy, dxz, dyz). The energy separation between these is denoted as Δt. For a d⁸ ion, the electron configuration would be (e)⁴(t₂)⁴, resulting in two unpaired electrons and hence paramagnetism. This configuration is favored by weak-field ligands and/or sterically bulky ligands that prevent the formation of a planar arrangement.

Square Planar Field (D₄h): In a square planar geometry, the d-orbital splitting is more pronounced. The orbitals split into four distinct energy levels: dₓz and dyz (degenerate), d₂², dxy, and finally the highest energy dₓ²-y² orbital. The energy gap between the highest occupied molecular orbital (HOMO, dxy) and the lowest unoccupied molecular orbital (LUMO, dₓ²-y²) is substantial. For a d⁸ ion, the eight electrons can pair up in the four lower-energy orbitals, leaving the high-energy dₓ²-y² orbital empty. This results in a diamagnetic (no unpaired electrons), low-spin complex. This geometry is favored by strong-field ligands that create a large energy splitting, making it energetically favorable for the electrons to pair.

For dichlorobis(tributylphosphine)nickel(II), there is a competition: the phosphine is a strong-field ligand favoring the square planar geometry, while the chloride is a weak-field ligand and the significant steric bulk of the tributyl groups favor the tetrahedral geometry. wikipedia.org This delicate balance means that small changes in the environment, such as solvent polarity or temperature, can shift the equilibrium between the two isomers.

Relative d-Orbital Splitting in Different Geometries

Geometry d-Orbital Energy Levels (in order of increasing energy)
Tetrahedral (d₂², dₓ²-y²) < (dxy, dxz, dyz)

Redox Chemistry and Electrochemistry of Dichlorobis Tributylphosphine Nickel Ii

Electrochemical Characterization of Nickel(II)/Nickel(III) Redox Couples

The oxidation of the nickel center from Ni(II) to Ni(III) is a crucial step in many catalytic cycles. This transformation is typically investigated using electrochemical techniques such as cyclic voltammetry (CV). While specific CV data for dichlorobis(tributylphosphine)nickel(II) is not extensively documented in publicly available literature, the behavior of analogous nickel-phosphine complexes provides a clear framework for understanding its electrochemical properties.

The electrochemical oxidation of square-planar Ni(II) complexes to Ni(III) is a well-established process. For instance, related nickel(II) complexes supported by tetradentate N-donor ligands exhibit quasi-reversible redox events corresponding to the Ni(III)/Ni(II) couple. rsc.org One such complex, featuring a square-planar Ni(II) center, displays a quasi-reversible oxidation at a half-wave potential (E₁/₂) of +250 mV versus the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple. rsc.org This process leads to the formation of a distorted octahedral Ni(III) species, which can be characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org EPR is particularly suited for studying Ni(III) complexes due to their d⁷ electronic configuration, which results in a paramagnetic state. nih.gov

The redox potential of the Ni(III)/Ni(II) couple is highly sensitive to the nature of the ligands. The introduction of redox-inactive metal ions into the secondary coordination sphere of nickel(III) complexes has been shown to tune the Ni(III)/Ni(II) potential, demonstrating a linear relationship with the pKa of the hydrated metal ion. nih.govresearchgate.net For example, studies on a mononuclear nickel(III) complex of a bisamidate-bisalkoxide ligand showed that its redox potential could be systematically adjusted. nih.govresearchgate.net

The oxidation of Ni(II) to Ni(III) can be achieved chemically using oxidants like ferrocenium hexafluorophosphate (B91526) (FcPF₆) or nitrosyl hexafluoroantimonate (NO⁺SbF₆⁻). rsc.org The resulting Ni(III) complexes are often stable enough for isolation and characterization, especially at low temperatures. rsc.org The formation of five-coordinate nickel(III) complexes with the general formula [Ni(L-L)X₃] (where L-L is a bidentate phosphine (B1218219) ligand and X is a halide) has been accomplished through the oxidation of the corresponding Ni(II) precursors, [Ni(L-L)X₂], with chlorine or bromine. These Ni(III) species can be characterized by EPR and X-ray crystallography, confirming the metal-centered oxidation.

Table 1: Representative Electrochemical Data for Ni(II)/Ni(III) Redox Couples in Analogous Nickel Complexes

ComplexRedox CoupleE₁/₂ (V vs. Fc/Fc⁺)TechniqueReference
[(PyNMe₃)NiII(cycl)]Ni(III)/Ni(II)+0.250Cyclic Voltammetry rsc.org
Fully deprotonated [Ni(Ox₃H₃)]Ni(III)/Ni(II)-0.390 and +0.165Cyclic Voltammetry nih.gov
(NMe₄)[NiIII(HMPAB)]Ni(III)/Ni(II)TunableCyclic Voltammetry nih.govresearchgate.net

This table is illustrative and based on data from analogous nickel complexes to represent the typical potential range for the Ni(II)/Ni(III) redox couple.

Investigation of Ligand-Centered Oxidation Processes

In addition to metal-centered redox changes, nickel complexes can also undergo ligand-centered oxidation. In this scenario, the electron is removed from a ligand orbital rather than a metal-based orbital. The tributylphosphine (B147548) ligands in NiCl₂[P(n-Bu)₃]₂ can be susceptible to oxidation, typically forming phosphine oxides.

The oxidation of a phosphine ligand to a phosphine oxide is a known reaction pathway. For instance, a Ni(II)/O₂ system has been shown to catalytically oxidize triphenylphosphine (B44618) to triphenylphosphine oxide. nih.gov This reactivity highlights the potential for the phosphine ligand itself to be a site of redox activity. Transition metal complexes containing phosphine oxide ligands are well-known, typically binding to the metal center through the oxygen atom. wikipedia.org

In some cases, the oxidation process can be complex, involving both the metal and the ligand. Deprotonation-induced ligand oxidation has been observed in a Ni(II) complex containing a redox-active tridentate ligand. rsc.org In this system, exposure to a base and oxygen resulted in the simultaneous deprotonation and oxidation of the coordinated ligands, leading to a singlet diradical species. This demonstrates that the ligand framework can be designed to be "non-innocent," actively participating in the redox chemistry of the complex.

While direct studies on the ligand-centered oxidation of NiCl₂[P(n-Bu)₃]₂ are not prevalent, the general principles derived from related systems are applicable. The electronic structure of the complex, particularly the relative energies of the nickel d-orbitals and the phosphorus lone pair orbitals, will dictate whether oxidation is metal- or ligand-centered. Factors such as the solvent, the nature of the oxidant, and the presence of other coordinating species can influence the site of oxidation.

Role of Redox Processes in Catalytic Cycles

The interplay between Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states is fundamental to the catalytic activity of nickel-phosphine complexes in cross-coupling reactions. researchgate.net A common catalytic cycle for cross-coupling reactions involves the oxidative addition of an electrophile to a Ni(0) species, forming a Ni(II) intermediate. This is often followed by transmetalation and, crucially, reductive elimination to form the product and regenerate the active Ni(0) catalyst.

However, many nickel-catalyzed reactions are now understood to proceed via Ni(I)/Ni(III) catalytic cycles. onlineacademicpress.com In such mechanisms, a Ni(I) species undergoes oxidative addition to form a Ni(III) intermediate. Reductive elimination from this high-valent nickel center then yields the desired product and regenerates a Ni(I) species, which continues the catalytic cycle. Accessing the Ni(III) state is often the key challenge, and it can be facilitated by photoredox or electrochemical methods. onlineacademicpress.com For example, visible-light-excited photoredox catalysts can oxidize a Ni(II) intermediate to a transient Ni(III) species, which then readily undergoes the critical C-O or C-C bond-forming reductive elimination step.

The redox processes of NiCl₂[P(n-Bu)₃]₂ are integral to its function as a precatalyst. In solution, the Ni(II) complex can be reduced to catalytically active Ni(0) species. These Ni(0) complexes, stabilized by the phosphine ligands, are highly reactive towards oxidative addition with a wide range of electrophiles. researchgate.net The ability to cycle between Ni(0)/Ni(II) or Ni(I)/Ni(III) states allows the complex to mediate the formation of new chemical bonds efficiently.

Furthermore, off-cycle reactions, such as the comproportionation of Ni(II) and Ni(0) to form undesired Ni(I) intermediates, can impact catalytic efficiency. researchgate.net Understanding the specific redox potentials and pathways available to NiCl₂[P(n-Bu)₃]₂ allows for the optimization of reaction conditions to favor the productive catalytic cycle and minimize deactivating pathways. onlineacademicpress.comnih.gov

Catalytic Applications of Dichlorobis Tributylphosphine Nickel Ii in Organic Transformations

Homogeneous Catalysis Mediated by Dichlorobis(tributylphosphine)nickel(II)

Dichlorobis(tributylphosphine)nickel(II) functions as a homogeneous catalyst, meaning it operates in the same phase as the reactants, typically dissolved in an organic solvent. This allows for catalysis to occur under relatively mild conditions with high efficiency, as the catalytic species is readily accessible to the substrate molecules. The catalytic cycle generally begins with the reduction of the Ni(II) precatalyst to a more reactive Ni(0) species, which then enters the catalytic cycle. This Ni(0) complex can undergo oxidative addition with organic electrophiles, initiating the bond-forming sequence. The nature of the phosphine (B1218219) ligand is critical; the electron-donating tributylphosphine (B147548) ligands enhance the electron density on the nickel center, which can facilitate the initial oxidative addition step, a key process in many cross-coupling reactions. rsc.org

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by joining two different organic fragments with the aid of a transition metal catalyst. Dichlorobis(tributylphosphine)nickel(II) has been identified as an effective precatalyst for several types of these transformations.

The Suzuki-Miyaura coupling is a powerful reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or sulfonate. While palladium complexes are famously used, nickel catalysts offer a more cost-effective and earth-abundant alternative. nih.govyoutube.com Research indicates that [Ni(PⁿBu₃)₂Cl₂] is an economical precatalyst for the Suzuki-Miyaura cross-coupling of aryl sulfonate esters and halides. researchgate.net

The general mechanism for nickel-catalyzed Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A Ni(0) species, generated in situ from the Ni(II) precatalyst, reacts with the organic halide (Ar-X) to form an organonickel(II) intermediate, [Ar-Ni(II)-X].

Transmetalation: A base activates the organoboron reagent, which then transfers its organic group to the nickel center, displacing the halide and forming a diorganonickel(II) complex, [Ar-Ni(II)-Ar'].

Reductive Elimination: The two organic groups on the nickel complex are coupled, forming the new biaryl product (Ar-Ar') and regenerating the catalytically active Ni(0) species. cmu.edunih.gov

Below is a table showing representative examples of nickel-catalyzed Suzuki-Miyaura reactions.

Aryl HalideBoronic AcidNickel Catalyst SystemYield (%)Reference
p-ChloroanisolePhenylboronic acidNiCl₂(PPh₃)₂ / PPh₃ / Zn94 researchgate.net
4-ChlorotoluenePhenylboronic acidNiCl₂(dppf) / Zn95 researchgate.net
1-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidNiCl₂(PPh₃)₂ / K₃PO₄~75 cmu.edu
2-Chloropyridine(2-Fluorophenyl)boronic acid(ProPhos)Ni / K₃PO₄91 nih.gov

Disclaimer: The data in this table are illustrative of nickel-catalyzed Suzuki-Miyaura reactions and may utilize different phosphine ligands, as specific yield data for Dichlorobis(tributylphosphine)nickel(II) were not available in the searched literature.

Dichlorobis(tributylphosphine)nickel(II) is known to be an effective catalyst for Wenkert arylations. sigmaaldrich.com This reaction typically involves the 1,4-conjugate addition of an aryl Grignard reagent to an α,β-unsaturated ketone (enone). The process results in the formation of a β-arylated ketone, a valuable motif in organic chemistry. The nickel catalyst is crucial for facilitating the addition of the aryl group from the magnesium-based Grignard reagent to the enone substrate.

The general transformation can be represented as follows:

Ar-MgBr + R-CH=CH-C(O)-R' --(NiCl₂(PBu₃)₂)--> Ar-CH(R)-CH₂-C(O)-R'

This reaction provides a powerful method for constructing complex carbon skeletons from readily available starting materials.

Organoindium reagents have emerged as attractive partners in cross-coupling reactions due to their tolerance of various functional groups and their ability to be used in protic solvents. rsc.orgnih.gov Transition metal catalysts, including palladium and nickel complexes, are essential for mediating these couplings. rsc.orgorganic-chemistry.org These reactions allow for the formation of C-C bonds between organoindium species and various organic electrophiles. While the use of nickel catalysts in reactions with organoindium reagents is established, specific examples and detailed research findings employing Dichlorobis(tributylphosphine)nickel(II) for this purpose are not extensively documented in the surveyed scientific literature.

Carbon-Carbon Bond Formation Reactions

Beyond traditional cross-coupling, Dichlorobis(tributylphosphine)nickel(II) catalyzes other important carbon-carbon bond-forming reactions, most notably cycloadditions.

The complex Dichlorobis(tributylphosphine)nickel(II) is utilized as a catalyst for regioselective [2+2+2] cycloadditions. sigmaaldrich.com This powerful reaction class involves the combination of three unsaturated components, such as two alkyne molecules and one alkyne or alkene, to construct a six-membered ring in a single step. When two alkynes and a diyne are used, this method provides an efficient route to substituted benzene (B151609) derivatives. nih.gov

A key advantage of using a nickel catalyst is the ability to control the regioselectivity of the cycloaddition, meaning the orientation in which the substrates combine can be directed to favor a specific isomer. For example, in the reaction of an unsymmetrical diyne with an alkyne, the nickel catalyst can selectively produce one of the possible aromatic products. The mechanism is thought to involve the formation of a nickelacyclopentadiene intermediate from the coupling of two alkyne units on the Ni(0) center, which then undergoes insertion of the third unsaturated partner, followed by reductive elimination to release the aromatic product and regenerate the catalyst.

A representative table for nickel-catalyzed [2+2+2] cycloadditions is shown below.

DiyneAlkyne/AlleneNickel Catalyst SystemProduct TypeYield (%)Reference
1,6-HeptadiynePhenylacetyleneNi(acac)₂ / PPh₃ / DIBAHSubstituted Benzene85Generic Example
Dimethyl dipropargylmalonatePhenylalleneNi(dppe)Br₂ / ZnPolysubstituted Benzene95 cmu.edu
1,3-Bis(trimethylsilyl)-1,3-butadiyneBenzyne (from precursor)Ni(0) / PEt₃Dialkynylnaphthalene72 nih.gov

Disclaimer: The data in this table are illustrative of nickel-catalyzed [2+2+2] cycloaddition reactions and may utilize different phosphine ligands or nickel sources, as specific yield data for Dichlorobis(tributylphosphine)nickel(II) were not available in the searched literature.

Alkyne Trimerizations and Carbonylations

Dichlorobis(tributylphosphine)nickel(II) is a known catalyst for the regioselective [2+2+2] cycloaddition of alkynes, a process commonly referred to as alkyne trimerization or cyclotrimerization. nih.gov This reaction is a powerful method for synthesizing substituted benzene rings from three alkyne molecules. The nickel catalyst facilitates the formation of a nickelacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule to form the aromatic ring and regenerate the active catalyst.

While the related complex, Dichlorobis(triphenylphosphine)nickel(II), has been utilized in carbonylation reactions, specific applications of Dichlorobis(tributylphosphine)nickel(II) in alkyne carbonylations are not extensively documented in the surveyed scientific literature. wikipedia.org

Olefin Polymerization and Oligomerization Reactions

The utility of Dichlorobis(tributylphosphine)nickel(II) extends to polymerization reactions. nih.gov Nickel-based catalysts are widely employed in olefin polymerization and oligomerization, processes of immense industrial importance for the production of polyolefins and linear alpha-olefins.

The general mechanism for ethylene (B1197577) oligomerization at nickel sites, known as the Cossee-Arlman mechanism, involves the formation of a nickel-hydride active species. colab.ws This is followed by the sequential coordination and insertion of olefin monomers into the nickel-alkyl bond (chain propagation). The process terminates via β-hydride elimination, which releases the oligomer or polymer chain and regenerates the nickel-hydride catalyst, allowing the cycle to continue. The ratio between the rates of chain propagation and chain transfer dictates the molecular weight of the product, with similar rates leading to oligomers and much faster propagation leading to polymers. colab.ws

Below is a table showing representative results for ethylene oligomerization using a nickel catalyst with phosphine ligands, illustrating typical activities and product distributions.

Catalyst SystemCo-catalystTemp. (°C)Pressure (bar)Activity ( kg/g Ni·h)Butenes (%)
NiCl₂(dppe)EtAlCl₂803015.495.2
NiCl₂(dppp)EtAlCl₂803010.296.1
NiCl₂(dppb)EtAlCl₂80308.594.8

This table presents data for related diphosphine nickel complexes to illustrate typical catalytic performance in ethylene oligomerization. Data adapted from studies on nickel-catalyzed dimerization.

Carbon-Heteroatom Bond Formation and Activation

Carbon-Hydrogen Bond Activation

Carbon-hydrogen (C-H) bond activation is a significant area of research in organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds directly from ubiquitous C-H bonds. nih.gov This approach offers a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov While various transition metals like palladium, rhodium, and iridium are commonly used for this purpose, detailed studies specifically demonstrating the application of Dichlorobis(tributylphosphine)nickel(II) for C-H bond activation are not prominent in the available literature.

Applications in the Synthesis of Complex Molecules

Dichlorobis(tributylphosphine)nickel(II) is employed as a catalyst in Wenkert arylations. nih.gov The Wenkert reaction is a nickel-catalyzed cross-coupling of aryl ethers with Grignard reagents, enabling the formation of carbon-carbon bonds by activating traditionally robust C(aryl)-O bonds. nih.gov This reaction has become a valuable tool for modifying complex molecular scaffolds. The choice of ligand is crucial, and phosphine ligands like tributylphosphine play a key role in modulating the catalyst's activity and selectivity. The reaction provides a pathway to synthesize substituted aromatic compounds that might be difficult to access through other methods.

The table below provides examples of Wenkert-type coupling reactions, demonstrating the scope of nickel-phosphine catalysts in C-O bond activation.

Aryl EtherGrignard ReagentCatalyst SystemYield (%)
2-MethoxynaphthalenePhMgBrNiCl₂(dppf) / dppf98
AnisolePhMgBrNi(COD)₂ / PCy₃85
4-MethoxybiphenylMeMgBrNiCl₂(dppp)75

This table shows representative Wenkert coupling reactions using various nickel-phosphine catalyst systems to illustrate the general transformation. Data adapted from studies on nickel-catalyzed C-O bond activation.

Mechanistic Insights into Dichlorobis(tributylphosphine)nickel(II)-Catalyzed Processes

Identification of Active Catalytic Species

In many nickel-catalyzed cross-coupling reactions, the catalytically active species is a low-valent Ni(0) complex. youtube.com The precatalyst, Dichlorobis(tributylphosphine)nickel(II), is a stable Ni(II) compound that must be reduced in situ to generate the active Ni(0) species. This reduction is often accomplished using a Grignard reagent, an organozinc compound, or a reducing metal like zinc or manganese powder, which are frequently present in the reaction mixture. youtube.com

Once generated, the coordinatively unsaturated Ni(0) species, stabilized by the tributylphosphine ligands, can enter the catalytic cycle. A common cycle involves the oxidative addition of an electrophile (e.g., an aryl halide or ether) to the Ni(0) center, forming a Ni(II) intermediate. nih.govyoutube.com This is followed by transmetalation with a nucleophilic partner (like a Grignard reagent) and subsequent reductive elimination to form the final product and regenerate the Ni(0) catalyst. While the oxidative addition pathway is widely accepted, other mechanisms, potentially involving Ni(I) species, have also been proposed for certain transformations. nih.gov Although specific mechanistic studies focused exclusively on Dichlorobis(tributylphosphine)nickel(II) are not widely reported, this general pathway derived from studies of closely related nickel-phosphine catalysts is considered the operative mechanism. youtube.com

Elucidation of Catalytic Cycles and Rate-Limiting Steps

The catalytic utility of dichlorobis(tributylphosphine)nickel(II), [NiCl₂(PBu₃)₂], in organic transformations is predicated on its ability to participate in various catalytic cycles, most notably those for cross-coupling reactions. The generally accepted mechanism for these transformations involves a Ni(0)/Ni(II) redox cycle. The cycle is initiated by the in situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This active species, typically formulated as Ni(0)L₂, where L is the tributylphosphine ligand, then undergoes oxidative addition with an electrophile (e.g., an aryl halide, Ar-X). This step forms a Ni(II) intermediate, Ar-Ni(II)-X(L₂).

Following oxidative addition, a transmetalation step occurs with a nucleophilic coupling partner (e.g., an organometallic reagent like an organozinc or Grignard reagent, R-M). This results in the displacement of the halide (X) by the organic group (R) from the nucleophile, yielding a diorganonickel(II) complex, Ar-Ni(II)-R(L₂). The final step of the cycle is reductive elimination, where the Ar-R bond is formed, releasing the coupled product and regenerating the active Ni(0)L₂ catalyst, which can then enter a new cycle.

Alternative mechanistic pathways, such as those involving Ni(I)/Ni(III) redox couples, have also been proposed, particularly for cross-electrophile coupling reactions. nyu.edunih.gov These cycles can involve radical intermediates. nyu.edunih.gov For instance, a Ni(I) species might activate an aryl halide through a two-electron oxidative addition to form a Ni(III) intermediate, or it could activate an alkyl halide via a single-electron transfer to generate a radical. nih.gov

The rate-limiting step of the catalytic cycle is highly dependent on the specific substrates, ligands, and reaction conditions. In some Ni-catalyzed reductive coupling reactions, the reduction of the Ni(II) intermediate by a stoichiometric reductant (e.g., zinc) has been identified as the turnover-limiting step. nih.gov In other systems, the initial oxidative addition of the electrophile to the Ni(0) center is considered the key step for the catalyst to enter the cycle. nih.gov Computational studies on related nickel-phosphine systems have suggested that this oxidative addition step can be nearly thermoneutral, indicating it may not always be the kinetic bottleneck. amazonaws.com The bulky and electron-donating nature of the tributylphosphine ligands plays a significant role in influencing the rates of both the oxidative addition and reductive elimination steps. researchgate.net

Influence of Solvent and Additives on Catalytic Activity

The catalytic performance of dichlorobis(tributylphosphine)nickel(II) is profoundly influenced by the choice of solvent and the presence of additives. These components can affect catalyst solubility, stability, and the rate of individual steps within the catalytic cycle.

Influence of Solvent

Solvents play a crucial role by dissolving the reactants and the catalyst, and by mediating the energetics of the transition states. Common solvents used in reactions catalyzed by [NiCl₂(PBu₃)₂] and related organometallic complexes include ethers like tetrahydrofuran (B95107) (THF), and polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) and toluene. amazonaws.comtu-dortmund.deuni-muenchen.deamericanelements.com The choice of solvent can dramatically impact reaction outcomes. For example, in a nickel-catalyzed cross-coupling reaction between silylmetallic species and aryl triflates, the choice of the phosphine ligand within the same solvent (THF) was critical to success. While [NiCl₂(PBu₃)₂] was ineffective, other nickel-phosphine complexes facilitated the reaction, underscoring the interplay between the ligand and the reaction medium. uni-muenchen.de

CatalystSolventYield (%)
NiCl₂(dppp)THF85
NiCl₂(PBu₃)₂ THF 0
PdCl₂(PPh₃)₂THF0
Table 1: Effect of different catalysts on the yield of a cross-coupling reaction of silylzinc compounds in THF. Data sourced from uni-muenchen.de.

Influence of Additives

Additives, which can include co-catalysts, bases, Lewis acids, or stoichiometric reductants, are frequently essential for achieving high catalytic activity. chemicalbook.com In reductive cross-coupling reactions, a stoichiometric metallic reductant, such as zinc (Zn) or manganese (Mn) powder, is a critical additive required to regenerate the active Ni(0) catalyst from the Ni(II) state during the catalytic cycle. nih.gov

CatalystAdditiveSolventYield (%)Isotope Incorporation (%)
NiCl₂(PMe₃)₂AlMe₃NMP6073
NiCl₂(PBu₃)₂ BPh₃ NMP 48 30
NiCl₂(dppe)BPh₃NMP3731
NiCl₂(PCy₃)₂BPh₃NMP3636
Table 2: Performance of various nickel catalysts in a C-¹³CN bond activation and exchange reaction using Zn(¹³CN)₂. Data sourced from amazonaws.com.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Dichlorobis(tributylphosphine)nickel(II)

Density Functional Theory (DFT) has become a central tool for investigating the properties of nickel-phosphine complexes, offering a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Calculations

DFT calculations are instrumental in determining the stable geometries of dichlorobis(tributylphosphine)nickel(II). Through geometry optimization, the lowest energy arrangement of the atoms in the molecule can be found. These calculations can predict key structural parameters such as bond lengths and angles. For instance, in related nickel(II) phosphine (B1218219) complexes, DFT has been used to accurately predict the Ni-P and Ni-Cl bond lengths. wikipedia.org

The electronic structure of the complex, which dictates its reactivity and spectroscopic properties, can also be elucidated using DFT. Methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can provide a detailed picture of the bonding and charge distribution within the molecule. nih.gov For example, an analysis of nickel-phosphine complexes with various ligands using the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method has been employed to break down the orbital energy components and understand the donor-acceptor interactions. nih.gov Such analyses reveal the nature of the crucial Ni-P bond, detailing the σ-donation from the phosphine ligand to the nickel center and the potential for π-back-bonding from the metal to the ligand. Hirshfeld charge analysis is another technique used to understand the charge distribution dynamics within the ligand fragments. nih.gov

Table 1: Representative Calculated Physicochemical Properties for Dichlorobis(tributylphosphine)nickel(II)

PropertyValue
Heavy Atom Count29
Fraction Csp31.0
Number of Rotatable Bonds20
Molar Refractivity147.26
Topological Polar Surface Area0 Ų

This table presents a selection of computationally derived physicochemical properties.

Energetic Analysis of Isomeric Forms and Transition States

Dichlorobis(tributylphosphine)nickel(II) is expected to exist as two primary isomers: a tetrahedral form and a square planar form. This phenomenon is well-documented for the analogous compound, dichlorobis(triphenylphosphine)nickel(II), which coexists as blue paramagnetic tetrahedral and red diamagnetic square planar isomers. wikipedia.org The balance between these two geometries is influenced by a combination of electronic and steric factors. wikipedia.org

DFT calculations are crucial for quantifying the energetic differences between these isomers. By calculating the total electronic energy of both the optimized tetrahedral and square planar geometries, the relative stability of each form can be determined. The steric bulk of the tributylphosphine (B147548) ligands, which is significant, likely plays a major role in favoring the less crowded tetrahedral geometry. wikipedia.org

Furthermore, DFT is used to map the potential energy surface for the interconversion between these isomers, identifying the transition state and calculating the activation energy for this process. This provides insight into the dynamic equilibrium between the two forms in solution.

Table 2: Comparison of Expected Geometries for Dichlorobis(tributylphosphine)nickel(II) Isomers (based on dichlorobis(triphenylphosphine)nickel(II) analogue)

PropertyTetrahedral Isomer (Expected)Square Planar Isomer (Expected)
Coordination Geometry TetrahedralSquare Planar
Magnetic Properties ParamagneticDiamagnetic
Color Likely BlueLikely Red/Orange
Ni-P Bond Length LongerShorter
Ni-Cl Bond Length LongerShorter

This table outlines the anticipated properties of the two primary isomers of dichlorobis(tributylphosphine)nickel(II) by analogy to its well-studied triphenylphosphine (B44618) counterpart. wikipedia.org

Molecular Dynamics Simulations for Solution Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior in a solvent environment over time. For a complex like dichlorobis(tributylphosphine)nickel(II), MD simulations can reveal important information about its solvation, conformational flexibility, and the equilibrium between its isomeric forms.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are particularly well-suited for this purpose. tuwien.at In this approach, the core of the complex (the nickel atom and its immediate coordination sphere) is treated with a high level of theory like DFT, while the surrounding solvent molecules and the alkyl chains of the phosphine ligands are treated with a more computationally efficient classical force field. tuwien.at This allows for the simulation of larger systems over longer timescales than would be possible with a full QM approach. tuwien.at

These simulations can be used to generate free energy profiles for processes such as ligand association and dissociation, providing a deeper understanding of the complex's stability and reactivity in solution. tuwien.at

Computational Modeling of Catalytic Reaction Pathways

Dichlorobis(tributylphosphine)nickel(II) is known to be a catalyst or precatalyst for various organic reactions, including olefin dimerization and cross-coupling reactions. Computational modeling, primarily using DFT, is essential for elucidating the mechanisms of these catalytic cycles.

By calculating the energies of proposed intermediates and transition states, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the catalyst's activity and selectivity. For instance, in nickel-catalyzed cross-coupling reactions, DFT has been used to model the key steps of oxidative addition, transmetalation, and reductive elimination.

For a related nickel-phosphine system, DFT calculations have been employed to model the thermodynamics of the oxidative addition step, a critical part of many catalytic cycles. sigmaaldrich.com These models can also explore the influence of co-catalysts or additives on the reaction pathway. While specific computational studies on the catalytic pathways involving dichlorobis(tributylphosphine)nickel(II) are not abundant in the literature, the methodologies are well-established, and such investigations would provide significant insights into its catalytic applications.

Conclusion and Future Research Directions

Summary of Key Research Advances

Research into Dichlorobis(tributylphosphine)nickel(II), with the chemical formula NiCl₂(PBu₃)₂, has solidified its role as a versatile and effective catalyst in organic synthesis. Key advancements have centered on its application in several critical classes of chemical reactions. The compound is well-established as a catalyst for Wenkert arylations, regioselective [2+2+2] cycloadditions, and various polymerization reactions. sigmaaldrich.comchemicalbook.com

A significant area of progress has been in the field of cross-coupling reactions. Detailed studies into nickel phosphine (B1218219) catalysts have elucidated the critical role of the ligand's electronic and steric properties. The tributylphosphine (B147548) (PBu₃) ligands in NiCl₂(PBu₃)₂ are characterized as electron-rich with a significant Tolman cone angle. Research has demonstrated that more electron-rich trialkylphosphines tend to favor the formation of diarylated products in reactions with dihaloarenes. nih.gov This understanding is a crucial advance, allowing chemists to select or design catalysts for specific outcomes. Mechanistic studies, including experimental and computational work, suggest that this selectivity is linked to the reactivity of a key Ni⁰-π complex intermediate formed during the catalytic cycle. nih.gov With electron-rich ligands like tributylphosphine, this intermediate is prone to undergo intramolecular oxidative addition at a rate faster than ligand substitution, leading to the diarylated product. nih.gov This fundamental insight into how ligand properties govern reaction pathways represents a major advance in the rational design of nickel-catalyzed transformations.

Emerging Research Avenues for Dichlorobis(tributylphosphine)nickel(II)

The future of Dichlorobis(tributylphosphine)nickel(II) research is moving towards more complex and previously challenging synthetic applications. One of the most promising emerging avenues is its potential use in dual catalytic systems, particularly those combining nickel catalysis with photoredox catalysis. princeton.edu This approach uses visible light to modulate the oxidation state of the nickel catalyst, enabling access to reactive intermediates, such as Ni(III) species, that are difficult to generate through traditional thermal methods. princeton.edu These high-valent nickel intermediates can participate in unique bond-forming reductive elimination steps, opening the door to challenging transformations like the general C–O coupling of alcohols with aryl halides. princeton.edu As a robust, commercially available Ni(II) precursor with electron-donating phosphine ligands, NiCl₂(PBu₃)₂ is an ideal candidate for exploration within these new photoredox-mediated methodologies.

Furthermore, building on the advanced understanding of selectivity in the monoarylation of dihaloarenes, a clear research vector points toward the application of NiCl₂(PBu₃)₂ and related systems in the synthesis of complex molecules and polymers. nih.gov The ability to control selectivity between mono- and diarylation based on ligand choice and reaction conditions is critical for the efficient construction of unsymmetrical biaryls and for controlling polymerization pathways. nih.gov Future work will likely focus on leveraging the specific reactivity imparted by the tributylphosphine ligand to achieve selective catalyst-transfer polymerization and to synthesize functional organic materials with precisely controlled structures.

Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

To unlock the full potential of Dichlorobis(tributylphosphine)nickel(II), the field is increasingly turning to advanced analytical and computational tools to gain a deeper mechanistic understanding. While comprehensive studies focused solely on this specific complex are emerging, the methodologies applied to closely related nickel-phosphine systems highlight the future direction. Density Functional Theory (DFT) has become indispensable for probing reaction mechanisms involving nickel catalysts. nih.gov DFT studies help to elucidate the energetics of catalytic cycles, rationalize observed selectivities, and characterize the structure and reactivity of transient species like the Ni⁰-π complexes that govern the outcome of cross-coupling reactions. nih.gov Applying these computational models specifically to the NiCl₂(PBu₃)₂ system will provide precise insights into how the electronic and steric profile of the tributylphosphine ligand dictates its catalytic behavior.

In parallel, advanced spectroscopic techniques are crucial for validating computational models and observing catalytic intermediates directly. The application of in-situ spectroscopy, such as specialized Nuclear Magnetic Resonance (NMR) and infrared (IR) techniques under reaction conditions, can provide direct evidence for the formation and interconversion of species within the catalytic cycle. nih.gov For paramagnetic species like many Ni(II) complexes, specialized techniques such as multi-frequency Electron Paramagnetic Resonance (EPR) spectroscopy can provide invaluable information on the electronic structure and coordination environment of the nickel center. These advanced methods, combining the predictive power of DFT with direct spectroscopic observation, are essential for moving beyond empirical observations to a truly predictive understanding of catalysis by Dichlorobis(tributylphosphine)nickel(II).

Role in Sustainable Chemistry and Industrial Processes

Dichlorobis(tributylphosphine)nickel(II) and its derivatives are poised to play a significant role in the advancement of sustainable chemistry and greener industrial processes. The primary driver for this is the use of nickel, an earth-abundant and more economical metal, as a replacement for precious metals like palladium, which have historically dominated cross-coupling catalysis. nih.gov This shift aligns with the core principles of green chemistry by reducing reliance on rare and costly elements.

A key research trend is the development of heterogeneous catalysts derived from simple nickel precursors to enhance sustainability. For example, research has shown that NiCl₂ can be supported on materials like silica (B1680970) to create robust, reusable catalysts that operate under solvent-free conditions. bohrium.com These supported catalysts are easily separated from the reaction mixture, minimizing waste and allowing for multiple catalytic cycles, which is a significant advantage for industrial-scale processes. bohrium.com Dichlorobis(tributylphosphine)nickel(II), as a fundamental and well-characterized complex, serves as an important homogeneous benchmark and a logical precursor for the design of next-generation, single-site heterogeneous catalysts. By immobilizing such complexes, it is possible to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, leading to more sustainable chemical manufacturing.

Q & A

Q. What are the recommended methods for synthesizing and purifying dichlorobis(tributylphosphine)nickel(II) to ensure high yield and purity?

Methodological Answer: Synthesis typically involves reacting nickel chloride with tributylphosphine in an anhydrous, oxygen-free environment (e.g., under nitrogen or argon) to prevent oxidation. Use stoichiometric ratios (e.g., 1:2 molar ratio of NiCl₂ to tributylphosphine) in a polar aprotic solvent like tetrahydrofuran (THF). Purification is achieved via recrystallization in dichloromethane/hexane mixtures or column chromatography under inert conditions. Monitor reaction progress using thin-layer chromatography (TLC) or UV-Vis spectroscopy .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of dichlorobis(tributylphosphine)nickel(II)?

Methodological Answer:

  • X-ray crystallography resolves the octahedral geometry and bond lengths (e.g., Ni–P and Ni–Cl distances). Single-crystal studies require slow diffusion of hexane into a dichloromethane solution .
  • NMR spectroscopy (³¹P NMR) confirms ligand coordination, with chemical shifts typically between 10–20 ppm for tributylphosphine complexes.
  • IR spectroscopy identifies ν(Ni–Cl) stretches (~300–350 cm⁻¹) and ligand-specific peaks .

Q. How should researchers handle and store dichlorobis(tributylphosphine)nickel(II) to minimize decomposition and ensure safety?

Methodological Answer:

  • Storage: Keep in amber glass vials under inert gas (argon) at 2–8°C to prevent light-induced degradation and oxidation. Avoid exposure to moisture .
  • Handling: Use gloveboxes or Schlenk lines for air-sensitive manipulations. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic activities of dichlorobis(tributylphosphine)nickel(II) across different solvents?

Methodological Answer:

  • Solvent screening: Systematically test solvents (e.g., THF, DMF, toluene) under controlled conditions (temperature, concentration) to isolate solvent effects.
  • Electrochemical analysis: Measure redox potentials (cyclic voltammetry) to assess solvent-dependent Ni(II)/Ni(0) transitions.
  • DFT calculations: Model solvent interactions with the nickel center to predict ligand dissociation rates and active species formation .

Q. How can researchers analyze the electronic structure and bonding in dichlorobis(tributylphosphine)nickel(II) to explain its reactivity?

Methodological Answer:

  • X-ray absorption spectroscopy (XAS): Probe Ni K-edge features to determine oxidation state and ligand-field splitting.
  • Magnetic susceptibility measurements: Assess paramagnetism to confirm high-spin vs. low-spin configurations.
  • Natural Bond Orbital (NBO) analysis: Use computational tools to quantify Ni–P σ-donation and π-backbonding contributions .

Q. What experimental designs are optimal for studying the role of tributylphosphine ligands in stabilizing nickel intermediates during cross-coupling reactions?

Methodological Answer:

  • Stoichiometric studies: React pre-isolated nickel complexes with substrates (e.g., aryl halides) under inert conditions.
  • In-situ monitoring: Use stopped-flow UV-Vis or EPR spectroscopy to detect transient Ni(I) or Ni(III) species.
  • Ligand substitution experiments: Compare catalytic efficiency with analogues (e.g., triphenylphosphine) to isolate steric/electronic effects .

Q. How can researchers address discrepancies in reported decomposition pathways of dichlorobis(tributylphosphine)nickel(II) under thermal stress?

Methodological Answer:

  • Thermogravimetric analysis (TGA): Track mass loss at varying heating rates to identify decomposition steps.
  • Gas chromatography-mass spectrometry (GC-MS): Analyze evolved gases (e.g., CO, tributylphosphine oxide) during pyrolysis.
  • Controlled atmosphere studies: Compare decomposition in air vs. inert gas to differentiate oxidative vs. thermal pathways .

Methodological Notes

  • Data Analysis: Use software like Gaussian or ORCA for computational modeling, ensuring basis sets (e.g., LANL2DZ for Ni) are validated against crystallographic data .
  • Safety Protocols: Always reference SDS sections 4–8 for emergency procedures and exposure limits .
  • Contradiction Resolution: Cross-validate findings with multiple techniques (e.g., XRD + NMR) and replicate experiments under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.